2-(2-Chloroethyl)pyrazine hydrochloride

Description

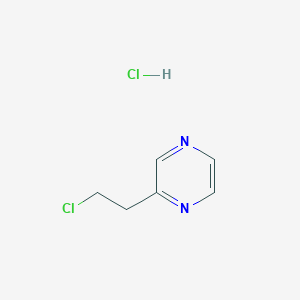

2-(2-Chloroethyl)pyrazine hydrochloride is a pyrazine derivative characterized by a chloroethyl group (-CH₂CH₂Cl) attached to the pyrazine ring, with a hydrochloride counterion. Pyrazine derivatives are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, often utilized in pharmaceuticals, agrochemicals, and flavor chemistry due to their structural versatility and reactivity.

Synthesis:

The compound is synthesized via refluxing N-(2-chloroethyl)pyrazine-2-carboxamide with thionyl chloride (SOCl₂), followed by purification using ethyl acetate extraction. This method yields the product in 70% efficiency with a melting point of 384–386 K .

The hydrochloride salt improves solubility in polar solvents, which is advantageous for biological applications.

Properties

Molecular Formula |

C6H8Cl2N2 |

|---|---|

Molecular Weight |

179.04 g/mol |

IUPAC Name |

2-(2-chloroethyl)pyrazine;hydrochloride |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-2-1-6-5-8-3-4-9-6;/h3-5H,1-2H2;1H |

InChI Key |

GUVKBZQIAQOBKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)CCCl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)pyrazine hydrochloride typically involves the reaction of pyrazine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)pyrazine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the pyrazine ring can lead to the formation of dihydropyrazine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the pyrazine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-(2-aminoethyl)pyrazine derivatives, while oxidation reactions can produce pyrazine N-oxides.

Scientific Research Applications

2-(2-Chloroethyl)pyrazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)pyrazine hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues

a) 6-Chloro-2-(1-piperazinyl)pyrazine Hydrochloride (MK-212)

- Structure : A pyrazine core with a piperazinyl group at position 2 and chlorine at position 4.

- Pharmacology : Acts as a 5-HT₂C receptor agonist, inducing head-twitch responses in rats. Unlike 2-(2-chloroethyl)pyrazine hydrochloride, MK-212 shows significant central nervous system activity due to its piperazine moiety .

- Applications : Studied for neuropsychiatric disorders, contrasting with the antimicrobial focus of chloroethyl-substituted pyrazines.

b) 4-(2-Chloroethyl)pyridine Hydrochloride

- Structure : A pyridine ring with a chloroethyl group at position 3.

- Reactivity : The pyridine ring is less electron-deficient than pyrazine, reducing susceptibility to nucleophilic attacks. This difference impacts its utility in metal coordination chemistry, as seen in copper(I/II) complexes .

c) 2-Chloro-3-methylpyrazine

- Structure : A simpler pyrazine derivative with chlorine at position 2 and a methyl group at position 3.

- Applications : Used as a flavoring agent due to its low molecular weight and volatility, unlike the bulkier this compound, which is more suited for synthetic intermediates .

Physicochemical Properties

| Compound | Melting Point (K) | Solubility | Key Functional Groups |

|---|---|---|---|

| 2-(2-Chloroethyl)pyrazine HCl | 384–386 | Polar solvents | Chloroethyl, pyrazine, HCl |

| MK-212 | Not reported | Moderate in water | Piperazinyl, pyrazine, HCl |

| 4-(2-Chloroethyl)pyridine HCl | Not reported | Polar solvents | Chloroethyl, pyridine, HCl |

| 2-Chloro-3-methylpyrazine | Not reported | Organic solvents | Chloro, methyl, pyrazine |

Mechanistic and Environmental Considerations

- Pyrazine Formation : Under alkaline conditions (pH 8.5), glucosamine derivatives degrade to pyrazines via retro-aldol condensation, a pathway distinct from synthetic routes used for this compound .

- Stability : The chloroethyl group in this compound may hydrolyze in aqueous media, whereas methylpyrazines (e.g., 2-chloro-3-methylpyrazine) are more stable, making them preferable for flavor applications .

Biological Activity

2-(2-Chloroethyl)pyrazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazine derivatives with chloroethylating agents. This reaction can yield various derivatives that may exhibit distinct biological properties. The compound's structure can be confirmed through spectroscopic methods such as IR, NMR, and mass spectrometry.

Anticancer Activity

Research has shown that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity. A study indicated that certain chloropyrazine derivatives showed IC50 values as low as 0.06 µM in inhibiting dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated effectiveness against various pathogens, including bacteria and fungi. Some derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 19.01 µM to 38.02 µM against specific microbial strains .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of related pyrazine compounds in models of neurodegenerative diseases such as Alzheimer's disease (AD). For example, 2-chloro-3-hydrazinopyrazine derivatives were shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cholinergic dysfunction in AD, with IC50 values ranging from 3.76 µM to 4.20 µM . These findings suggest that modifications to the pyrazine structure can enhance neuroprotective properties.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound acts as an inhibitor of critical enzymes involved in cancer cell metabolism and neurotransmission.

- Oxidative Stress Modulation : It has been shown to possess antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

- Cell Cycle Disruption : Some studies suggest that chloropyrazine derivatives can induce apoptosis in cancer cells by disrupting the cell cycle.

Case Studies

Q & A

Q. What are the established synthesis methods for 2-(2-Chloroethyl)pyrazine hydrochloride, and how can reaction parameters be optimized for higher yields?

Answer: The synthesis typically involves chlorination of pyrazine derivatives using reagents like thionyl chloride (SOCl₂). For example, pyrazinoic acid derivatives can react with SOCl₂ under controlled conditions (0°C to room temperature, 16 hours) to form chlorinated intermediates, which are then alkylated . Key parameters for optimization include:

- Temperature control : Lower temperatures minimize side reactions during chlorination.

- Solvent selection : Dichloromethane is often used due to its inertness and ability to dissolve polar intermediates.

- Purification : Immediate use of intermediates without prolonged storage reduces degradation.

A comparative table of reaction conditions and yields can guide optimization:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 0 → 25 | 16 | ~70 |

| THF | 25 | 24 | ~50 |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the structure, particularly the chloroethyl group’s chemical environment (e.g., δ ~3.8 ppm for CH₂Cl in ¹H NMR) .

- Mass Spectrometry (MS) : MALDI-TOF-MS or ESI-MS can verify molecular weight and fragmentation patterns.

- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and purity using silica gel plates and UV visualization .

- Elemental Analysis : Confirms stoichiometry of C, H, N, and Cl .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

Answer: Discrepancies in bioactivity data may arise from:

- Purity variations : Impurities from synthesis (e.g., unreacted intermediates) can skew results. Use HPLC or GC-MS to ensure >95% purity before assays .

- Assay conditions : Differences in cell lines, concentrations, or solvent systems (e.g., DMSO vs. saline) affect outcomes. Standardize protocols across studies.

- Structural analogs : Minor substituent changes (e.g., chloro vs. bromo groups) drastically alter activity. Perform comparative studies using a library of derivatives .

Q. What experimental strategies are recommended for elucidating structure-activity relationships (SAR) in pyrazine derivatives?

Answer:

- Systematic substitution : Synthesize derivatives with varying substituents (e.g., fluoro, methyl, or hydrazine groups) at the 2- and 6-positions of the pyrazine ring .

- Computational modeling : Use DFT calculations or molecular docking to predict binding affinities to biological targets (e.g., enzymes or receptors) .

- Bioactivity profiling : Test derivatives against a panel of assays (e.g., antimicrobial, anticancer) to identify key functional groups. For example, chloroethyl groups may enhance membrane permeability .

Q. How can solvent and catalyst systems be tailored to improve the efficiency of one-pot syntheses involving this compound?

Answer:

- Ionic liquid catalysts : Basic ionic liquids like [BMIM]OH enhance reaction rates and yields in dehydration or cyclization steps. For example, [BMIM]OH with DMSO at 120°C increased pyrazine derivative yields to 49% .

- Co-solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while water-miscible solvents (e.g., ethanol) facilitate workup.

Q. What are the critical considerations for ensuring reproducibility in scaled-up syntheses?

Answer:

- Process control : Maintain strict temperature and stirring rates during exothermic steps (e.g., SOCl₂ addition) to avoid runaway reactions .

- Scalable purification : Use column chromatography or recrystallization in lieu of TLC for larger batches.

- Stability testing : Monitor degradation under storage conditions (e.g., light, humidity) via accelerated stability studies .

Q. How can researchers validate the mechanistic pathways proposed for pyrazine-based reactions?

Answer:

- Isotopic labeling : Use deuterated or ¹³C-labeled reagents to trace reaction pathways via NMR or MS .

- Intermediate trapping : Quench reactions at timed intervals to isolate and characterize intermediates (e.g., chloronium ions) .

- Kinetic studies : Determine rate laws under varying concentrations to identify rate-limiting steps .

Q. What safety protocols are essential when handling hazardous byproducts (e.g., HCl gas) during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.